![molecular formula C13H24N2O2 B1481333 (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone CAS No. 2097998-11-1](/img/structure/B1481333.png)
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone, also known as EHPM, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in the fabrication of a number of materials, such as polymers, nanomaterials, and pharmaceuticals. In addition, EHPM has been studied for its potential as a therapeutic agent in a variety of medical conditions.
Scientific Research Applications
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has a number of potential applications in scientific research. It has been studied for its potential to be used as a therapeutic agent in a variety of medical conditions, such as cardiovascular diseases, diabetes, and cancer. Additionally, (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has been studied for its ability to act as a catalyst in the synthesis of a variety of materials, such as polymers, nanomaterials, and pharmaceuticals. It has also been used in the fabrication of a number of materials, such as nanomaterials and polymers.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .
Mode of Action
Some piperidine derivatives have been shown to inhibit certain viruses through specific interactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Advantages and Limitations for Lab Experiments
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone is its versatility, as it can be used in a variety of applications, such as the synthesis of a variety of materials, as well as its potential as a therapeutic agent. Additionally, (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone is a relatively simple molecule to synthesize, and can be produced in high yields. However, there are some limitations to using (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone in laboratory experiments, such as its potential to interact with a number of receptors, which may affect the results of the experiment.
Future Directions
There are a number of potential future directions for research on (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone. One potential area of research is to further investigate its potential as a therapeutic agent in a variety of medical conditions. Additionally, further research could be conducted to better understand the mechanism of action of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone, as well as its biochemical and physiological effects. Additionally, research could also be conducted to explore the potential of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone to act as a catalyst in the synthesis of a variety of materials, such as polymers, nanomaterials, and pharmaceuticals. Finally, further research could be conducted to investigate the potential of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone to interact with a number of other receptors, which may be involved in its mechanism of action.
properties
IUPAC Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-10-9-15(8-5-12(10)16)13(17)11-3-6-14-7-4-11/h10-12,14,16H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSFFYMOHYOCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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